(3S)-2-(2,3,5,6-Tetramethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
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Overview
Description
(3S)-2-(2,3,5,6-Tetramethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a complex organic compound that belongs to the class of tetrahydroisoquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-2-(2,3,5,6-Tetramethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation of an appropriate aldehyde with an amine.
Introduction of the sulfonyl group: This step involves the sulfonylation of the tetrahydroisoquinoline core using 2,3,5,6-tetramethylbenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
(3S)-2-(2,3,5,6-Tetramethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Such as nucleophiles like amines, alcohols, or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (3S)-2-(2,3,5,6-Tetramethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Tetrahydroisoquinoline derivatives: Compounds with similar core structures but different substituents.
Sulfonylated compounds: Compounds with sulfonyl groups attached to different core structures.
Uniqueness
The uniqueness of (3S)-2-(2,3,5,6-Tetramethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C20H23NO4S |
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Molecular Weight |
373.5 g/mol |
IUPAC Name |
(3S)-2-(2,3,5,6-tetramethylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C20H23NO4S/c1-12-9-13(2)15(4)19(14(12)3)26(24,25)21-11-17-8-6-5-7-16(17)10-18(21)20(22)23/h5-9,18H,10-11H2,1-4H3,(H,22,23)/t18-/m0/s1 |
InChI Key |
OSUKPZFWKIPYLF-SFHVURJKSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)O)C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)O)C)C |
Origin of Product |
United States |
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